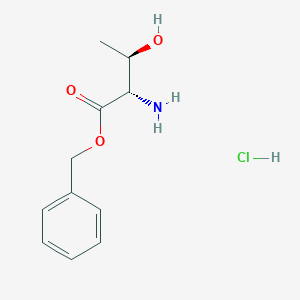

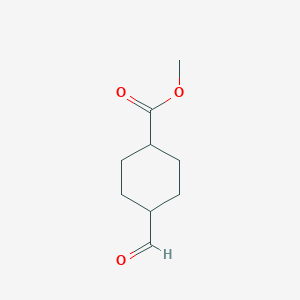

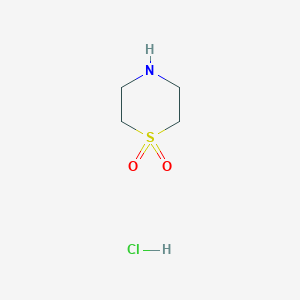

(1r,4r)-4-甲酰基环己烷甲酸甲酯

描述

The compound "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate" is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in drug discovery and synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar chiral cyclohexane derivatives and their synthesis, which can be informative for understanding the broader context of this type of compound.

Synthesis Analysis

The synthesis of chiral cyclohexane derivatives is a topic of significant interest. For instance, an efficient synthetic route to a differentially protected diester, 1-(tert-butyl) 4-methyl (1R,2S,4R)-2-methylcyclohexane-1,4-dicarboxylate, was described using palladium-catalyzed methoxycarbonylation and a stereoselective hydrogenation . This process highlights the importance of stereochemistry in the synthesis of cyclohexane derivatives and could be relevant to the synthesis of "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate."

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial for their chemical properties and reactivity. For example, in the synthesis of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate, the cyclohexane rings adopt chair conformations, which is a common and stable conformation for cyclohexane rings . This information is pertinent to the molecular structure analysis of "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate," as the stereochemistry and conformation can significantly influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of cyclohexane carboxylates in chemical reactions is another area of interest. For example, methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates were prepared through a reaction involving methyl-1-bromocyclohexane carboxylates, showcasing the versatility of cyclohexane carboxylates in synthesizing compounds with potential analgesic activity . This demonstrates the potential for "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate" to undergo various chemical reactions, leading to the synthesis of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. Although the papers provided do not directly discuss the physical and chemical properties of "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate," they do provide examples of related compounds. For instance, the asymmetric Strecker synthesis of 1-amino-2-methylcyclohexanecarboxylic acids from diastereomeric mixtures of α-amino nitriles indicates the importance of stereochemistry in determining the properties of these compounds . These insights can be extrapolated to understand the properties of "(1r,4r)-Methyl 4-formylcyclohexanecarboxylate," such as solubility, reactivity, and potential biological activity.

科学研究应用

有机化学中的合成和应用

类似于“(1r,4r)-4-甲酰基环己烷甲酸甲酯”的化合物研究通常探讨它们在有机化学中的合成和应用。例如,研究已经考察了各种杂环化合物的合成,突出了某些核心结构在开发具有特定性质的新药理活性分子或材料中的多功能性和重要性 (Gomaa & Ali,2020 年)。这些研究可以导致发现这些化合物的新合成路线和应用,以创造具有独特特性的生物活性分子或材料。

属性

IUPAC Name |

methyl 4-formylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARSGJZNVQJRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969303 | |

| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54274-80-5 | |

| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)

![Thieno[2,3-b]pyridine](/img/structure/B153569.png)

![Thieno[2,3-c]pyridine](/img/structure/B153571.png)

![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)

![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)